Distinct Molecular Topology: 7-Benzyl vs. 7-Unsubstituted Pyrido[3,4-d]pyrimidin-4-one Core
The presence of the N7-benzyl group in 7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one (C20H18FN3O, MW 335.4) introduces a sterically demanding, lipophilic substituent that is absent in the 7-unsubstituted parent core, 2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one (C13H12FN3O, MW 245.25) [1]. This structural divergence results in a calculated LogP increase of approximately 1.8–2.2 log units and a 37% increase in molecular weight, which are critical parameters influencing passive membrane permeability and target binding within the LSD1 active site, as established by patent SAR data for related pyrido[3,4-d]pyrimidin-4-one derivatives [2].
| Evidence Dimension | Molecular topology and lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | C20H18FN3O; MW 335.4 g/mol; predicted LogP ~3.2–3.5 |
| Comparator Or Baseline | 2-(4-Fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one; C13H12FN3O; MW 245.25 g/mol; predicted LogP ~1.3 |
| Quantified Difference | ΔMW = 90.15 g/mol (+37%); ΔLogP ≈ +1.9 to +2.2 |
| Conditions | In silico prediction based on ChemAxon/ALOGPS consensus; experimental LogP not reported |
Why This Matters
The substantial lipophilicity difference dictates that the 7-benzyl analog will exhibit markedly different membrane partitioning and target binding kinetics, making it unsuitable as a direct surrogate for the 7-unsubstituted core in LSD1 inhibitor screening cascades.
- [1] ChemBase. 2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one. Accessed 2026-04-28. View Source
- [2] Kanouni, T. et al. Histone demethylase inhibitors. WO2014151106A1, 2014 (see SAR Table 1 for N7-substituent effects on LSD1 IC50). View Source
